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Compound of Interest

Compound Name: Diisopropyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl carbonate (DPC) is a versatile chemical intermediate and solvent with growing
importance in the pharmaceutical and fine chemical industries. Its favorable properties,
including low toxicity and a high boiling point, make it an attractive alternative to more
hazardous compounds. This technical guide provides a comprehensive overview of the primary
synthesis and purification methods for diisopropyl carbonate, with a focus on
transesterification and alcoholysis of urea as phosgene-free routes. Detailed experimental
protocols, quantitative data, and process visualizations are presented to assist researchers in
the practical application of these methodologies.

Introduction

Diisopropyl carbonate ((CH3)2CHOC(O)OCH(CHs)2) is a dialkyl carbonate that serves as a
key building block in organic synthesis. It finds applications as a solvent in various reactions
and as a reagent in the production of pharmaceuticals and other specialty chemicals. The
increasing demand for greener and safer chemical processes has driven the development of
phosgene-free synthesis routes for carbonates, moving away from the hazardous use of
phosgene gas. This guide will focus on these modern, safer methods for the preparation of
high-purity diisopropyl carbonate.
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Synthesis of Diisopropyl Carbonate

The synthesis of diisopropyl carbonate can be broadly categorized into two main
approaches: phosgene-based methods and phosgene-free methods. Due to the extreme
toxicity of phosgene, this guide will detail the more contemporary and safer phosgene-free
routes, which are predominantly based on transesterification and the alcoholysis of urea.

Transesterification of a Carbonate with Isopropanol

Transesterification is a widely employed method for the synthesis of diisopropyl carbonate.
This reaction involves the exchange of an alkoxy group of a starting carbonate with the
isopropoxy group from isopropanol. Common starting carbonates include dimethyl carbonate
(DMC) and diethyl carbonate (DEC). The general reaction is depicted below:

Dimethyl Carbonate

(or Diethyl Carbonate) DI BT

Catalyst
(e.g., Lewis Acid, Base)
Methanol

(or Ethanol)

Isopropanol

Click to download full resolution via product page
Caption: Transesterification of a dialkyl carbonate with isopropanol.

This protocol describes a typical lab-scale synthesis of diisopropyl carbonate from dimethyl
carbonate and isopropanol using a Lewis acid catalyst.

Materials:

Dimethyl carbonate (DMC)

Isopropanol

Lewis acid catalyst (e.g., Titanium (IV) isopropoxide)

Round-bottom flask

Reflux condenser
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» Heating mantle with magnetic stirrer

« Distillation apparatus

Procedure:

e To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux
condenser, and a thermometer, add dimethyl carbonate (1.0 mol) and an excess of
isopropanol (3.0 mol).

o With stirring, add the Lewis acid catalyst (e.g., 0.5 mol% of Titanium (IV) isopropoxide) to the
reaction mixture.

o Heat the mixture to reflux (approximately 85-90 °C) and maintain the reflux for 8-12 hours.
The progress of the reaction can be monitored by gas chromatography (GC) by observing
the formation of diisopropyl carbonate and the disappearance of dimethyl carbonate.

 After the reaction is complete, cool the mixture to room temperature.

e The excess isopropanol and the methanol byproduct are removed by fractional distillation.

e The remaining crude diisopropyl carbonate is then purified by vacuum distillation.

Quantitative Data:

Parameter Value

Reactants Dimethyl Carbonate, Isopropanol
Catalyst Titanium (IV) isopropoxide

Molar Ratio (Isopropanol:DMC) 31

Reaction Temperature 85-90 °C

Reaction Time 8-12 hours

Typical Yield 85-95%

Purity (after distillation) >99%
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Alcoholysis of Urea with Isopropanol

The alcoholysis of urea with isopropanol presents another environmentally friendly route to
diisopropyl carbonate. This method avoids the use of other carbonates as starting materials
and instead utilizes readily available and inexpensive urea. The reaction proceeds in two steps,
with the formation of an intermediate isopropyl carbamate, which then reacts with another
molecule of isopropanol to yield diisopropyl carbonate and ammonia.

Urea Isopropyl Carbamate
Step 1 -
(Catalyst) Diisopropyl Carbonate
Isopropanol Ammonia
(Catalyst)

Isopropanol

Click to download full resolution via product page
Caption: Two-step synthesis of DIPC via urea alcoholysis.

This protocol outlines a general procedure for the synthesis of diisopropyl carbonate from
urea and isopropanol using a metal oxide catalyst.

Materials:

Urea

Isopropanol

Zinc oxide (ZnO) catalyst

High-pressure autoclave reactor with a stirrer

Gas outlet for ammonia removal

Procedure:
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o Charge the autoclave reactor with urea (1.0 mol), isopropanol (5.0 mol), and zinc oxide

catalyst (5 wt% of urea).

» Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

e Heat the reactor to 160-180 °C while stirring. The pressure will increase due to the formation

of ammonia.

e Maintain the reaction temperature for 6-10 hours. The ammonia gas generated is carefully

vented through a scrubber system to drive the reaction forward. The reaction progress can

be monitored by analyzing samples for the consumption of urea and the formation of

diisopropyl carbonate.

 After the reaction, cool the reactor to room temperature and vent any remaining pressure.

« Filter the reaction mixture to remove the solid catalyst.

e The excess isopropanol is recovered by distillation at atmospheric pressure.

e The crude diisopropyl carbonate is then purified by vacuum distillation.

Quantitative Data:

Parameter Value

Reactants Urea, Isopropanol
Catalyst Zinc Oxide (ZnO)
Molar Ratio (Isopropanol:Urea) 5:1

Reaction Temperature 160-180 °C
Reaction Time 6-10 hours
Typical Yield 70-85%

Purity (after distillation) >99%

Purification of Diisopropyl Carbonate
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The final purity of diisopropyl carbonate is crucial for its application in the pharmaceutical and
fine chemical industries. The primary method for purifying crude diisopropyl carbonate is
fractional vacuum distillation. Reactive distillation can also be employed to combine the
synthesis and purification steps into a single process, offering potential economic and efficiency
advantages.

Fractional Vacuum Distillation

Fractional vacuum distillation is used to separate diisopropyl carbonate from unreacted
starting materials, byproducts, and catalyst residues. Operating under reduced pressure lowers
the boiling point of the compounds, preventing thermal decomposition of the product.

Crude Diisopropyl Carbonate Heating Mantle

Heat

Fractional Distillation Column
(under vacuum)

Vapor esidue

Condenser High-Boiling Residue

(e.g., Catalyst, Byproducts)

ondensate

Collection Flasks

Low-Boiling Impurities
(e.g., Isopropanol, Methanol)

Pure Diisopropyl Carbonate
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Caption: Workflow for fractional vacuum distillation.
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Apparatus:

Round-bottom flask

» Fractionating column (e.g., Vigreux or packed column)
« Distillation head with a thermometer

e Condenser

» Receiving flasks

e Vacuum pump and pressure gauge

e Heating mantle

Procedure:

o Assemble the fractional vacuum distillation apparatus, ensuring all joints are properly sealed
with vacuum grease.

o Charge the round-bottom flask with the crude diisopropyl carbonate.

e Begin stirring and gradually apply vacuum to the system, reducing the pressure to the
desired level (e.g., 20-50 mmHg).

o Gently heat the flask. The temperature at the distillation head should be monitored closely.

o Collect the initial fraction (forerun), which will primarily consist of lower-boiling impurities such
as residual isopropanol and methanol.

o As the temperature at the distillation head stabilizes at the boiling point of diisopropyl
carbonate at the given pressure, change the receiving flask to collect the pure product.

o Continue distillation until the temperature begins to drop or rise significantly, indicating that
the product has been distilled.
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» Stop the heating, and after the apparatus has cooled, slowly release the vacuum before
collecting the purified diisopropyl carbonate.

Boiling Point Data for Diisopropyl Carbonate:

Pressure (mmHg) Boiling Point (°C)
760 (Atmospheric) ~168-170

100 ~105-107

50 ~88-90

20 ~68-70

Reactive Distillation

Reactive distillation combines the chemical reaction and separation in a single unit. For the
synthesis of diisopropyl carbonate via transesterification, the reactants are fed into a
distillation column that contains a catalytic packing. As the reaction proceeds, the more volatile
byproduct (methanol or ethanol) is continuously removed from the top of the column, shifting
the equilibrium towards the formation of the desired diisopropyl carbonate, which is collected
from the bottom of the column. This integrated process can lead to higher conversions and

reduced energy consumption.
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Caption: Schematic of a reactive distillation process.

Process Parameters for Reactive Distillation:

Parameter Typical Range

Catalyst Solid acid or base catalyst packed in the column

) Optimized based on reaction and separation
Feed Location

zones

Reflux Ratio 1:11to5:1

Reboiler Temperature 170-190 °C

Column Pressure Atmospheric or slightly elevated
Conversion >99%

Product Purity >99.5%
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Conclusion

The synthesis and purification of diisopropyl carbonate can be achieved through efficient and
safe phosgene-free methods. Transesterification of dimethyl carbonate with isopropanol and
the alcoholysis of urea are viable and scalable routes that produce high yields of the desired
product. The purification of crude diisopropyl carbonate is effectively accomplished by
fractional vacuum distillation, which allows for the separation of impurities and the isolation of a
high-purity final product. For industrial-scale production, reactive distillation offers a promising
integrated approach to enhance process efficiency and reduce operational costs. The detailed
protocols and data presented in this guide are intended to serve as a valuable resource for
researchers and professionals in the field of chemical synthesis and drug development.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Purification of Diisopropyl Carbonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044100#synthesis-and-purification-of-diisopropyl-
carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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